GRI977143 - 325850-81-5

GRI977143

Catalog Number: EVT-269845
CAS Number: 325850-81-5
Molecular Formula: C22H17NO4S
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GRI977143 is a non-lipid, drug-like compound identified through virtual screening as a specific agonist for the lysophosphatidic acid receptor 2 (LPA2) subtype. [, ] This compound exhibits antiapoptotic properties and acts as a radioprotector. [] GRI977143 plays a crucial role in scientific research by allowing researchers to investigate the specific roles of the LPA2 receptor in various cellular processes.

Mechanism of Action

GRI977143 exerts its effects by selectively binding to and activating the LPA2 receptor. [, , ] Upon activation, LPA2 initiates a cascade of intracellular signaling events. This process involves the formation of agonist-dependent macromolecular signaling complexes with proteins like Siva-1, NHERF2, and TRIP-6. [] GRI977143 binding leads to Siva-1 degradation, inhibiting DNA-damage-activated apoptosis. [] Additionally, it activates the pro-survival NFkB and ERK1/2 pathways, inhibiting the intrinsic mitochondrial apoptosis pathway. [, ] These mechanisms contribute to the antiapoptotic and radioprotective effects observed in various in vitro and in vivo studies.

Applications

Cancer Research:

  • Chemoresistance: GRI977143 has been used to study LPA2's role in chemoresistance in colon and melanoma cancer cells. [, ] Results suggest that LPA2 activation enhances resistance to anticancer drugs like 5-FU and cisplatin. [, ]
  • Tumor Cell Invasion: Studies show that GRI977143 promotes the invasion of human umbilical vein endothelial cell monolayers by carcinoma cells, highlighting LPA2's potential role in tumor metastasis. []

Radiobiology and Radiation Protection:

  • Radiomitigation: GRI977143 effectively protects cells from radiation-induced apoptosis in vitro and in vivo. [, ] It increases the survival rate of mice exposed to lethal radiation doses. [, ]
  • Bystander Effect Mitigation: Studies demonstrate GRI977143's ability to protect non-irradiated cells from bystander apoptosis induced by factors released from irradiated cells. []

Immunology and Inflammatory Diseases:

  • Allergic Asthma: Research on ovalbumin-induced allergic asthma models in mice shows that GRI977143 administration before allergen challenge suppresses airway hyperresponsiveness, inflammation, and mucus production. [] This suggests a complex role of LPA2 in asthma.

Hematopoiesis Research:

  • Erythropoiesis Regulation: GRI977143 has been instrumental in dissecting the opposing roles of LPA2 and LPA3 in erythropoiesis. [, , , , ] Studies demonstrate that GRI977143, through LPA2 activation, suppresses erythropoiesis. [, ] This finding suggests potential therapeutic targets for treating blood disorders.

Gastrointestinal Research:

  • Microvillus Inclusion Disease: Studies using GRI977143 in MYO5B-deficient mice (a model for microvillus inclusion disease) suggest that LPA2 activation may offer therapeutic benefits by improving brush border maturation and SGLT1 activity. []

Oleoyl Lysophosphatidic Acid (LPA 18:1)

Relevance: LPA 18:1 serves as a reference agonist for LPA2, and its activity is often used to benchmark the potency and efficacy of other LPA2 agonists, including GRI977143. Studies have shown that GRI977143 exhibits similar but not identical signaling profiles compared to LPA 18:1 in LPA2-expressing cells []. GRI977143 was developed as a non-lipid, drug-like alternative to LPA 18:1 for potential therapeutic applications [, ].

Relevance: H2L5186303 serves as a pharmacological tool to investigate the specific roles of LPA2 in biological systems and to differentiate the effects of LPA2 activation from other LPA receptor subtypes []. By comparing the effects of GRI977143 (LPA2 agonist) and H2L5186303 (LPA2 antagonist) in the same experimental models, researchers can gain insights into the complex and sometimes opposing roles of LPA2 in various physiological and pathological conditions [].

2S-OMPT (1-oleoyl-2-O-methyl-rac-glycerophosphothionate)

Relevance: 2S-OMPT serves as a comparative agonist for studying the contrasting effects of LPA2 and LPA3 activation. For instance, while GRI977143 (LPA2 agonist) promotes erythropoiesis, 2S-OMPT (LPA3 agonist) has been shown to suppress erythropoiesis [, , ]. This suggests that LPA2 and LPA3 may have opposing roles in regulating erythropoiesis.

Relevance: Ki16425 helps delineate the specific roles of LPA2 from LPA1 and LPA3 in cellular responses. By employing Ki16425 to inhibit LPA1/3 signaling, researchers can determine whether the observed effects of GRI977143 are specifically mediated by LPA2 activation []. This is particularly useful in studying systems where multiple LPA receptor subtypes are expressed and might have overlapping or compensatory functions.

UCM-05194

Relevance: UCM-05194 serves as a comparative agonist to GRI977143, helping to determine the specific contributions of LPA1 and LPA2 activation in biological systems []. This is especially relevant in studying complex cellular responses where multiple LPA receptor subtypes might be involved, such as in intestinal epithelial cell function and differentiation [].

Properties

CAS Number

325850-81-5

Product Name

2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid

IUPAC Name

2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]benzoic acid

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27)

InChI Key

GMVZUCHUOYUMLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Solubility

Soluble in DMSO

Synonyms

GRI977143; GRI-977143; GRI 977143.

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.